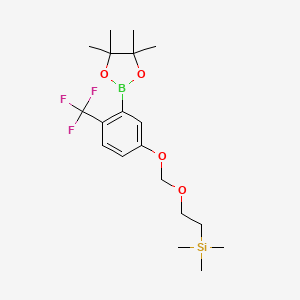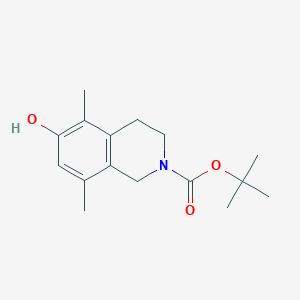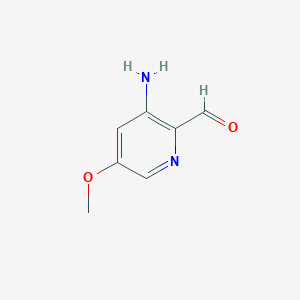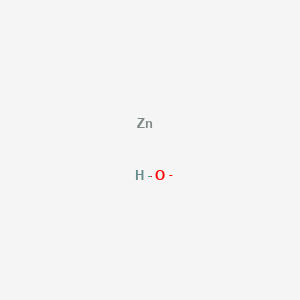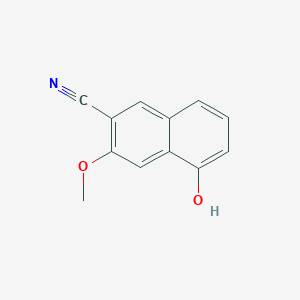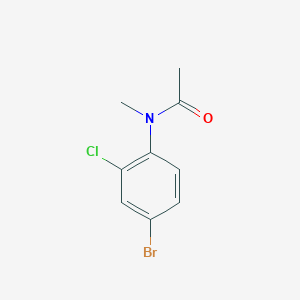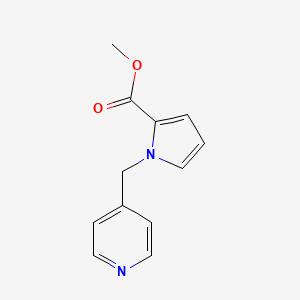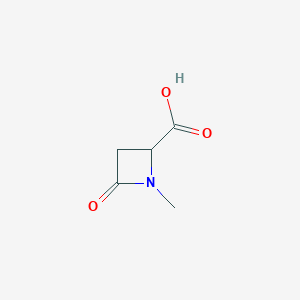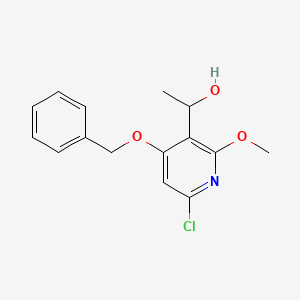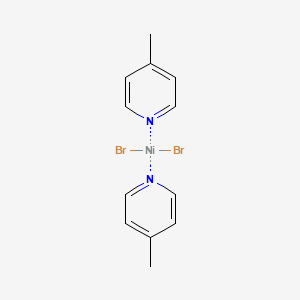
Dibromobis(4-methylpyridine)nickel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibromobis(4-methylpyridine)nickel is a coordination compound with the chemical formula NiBr₂(C₆H₇N)₂. It is composed of a nickel(II) ion coordinated to two bromide ions and two 4-methylpyridine ligands.
準備方法
Synthetic Routes and Reaction Conditions
Dibromobis(4-methylpyridine)nickel can be synthesized through the reaction of nickel(II) bromide with 4-methylpyridine in an appropriate solvent. The reaction typically involves dissolving nickel(II) bromide in a solvent such as ethanol or methanol, followed by the addition of 4-methylpyridine. The mixture is then stirred and heated to facilitate the formation of the coordination compound .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications .
化学反応の分析
Types of Reactions
Dibromobis(4-methylpyridine)nickel undergoes various chemical reactions, including:
Substitution Reactions: The 4-methylpyridine ligands can be substituted by other ligands in the presence of suitable reagents.
Oxidation-Reduction Reactions: The nickel(II) center can participate in redox reactions, where it can be reduced to nickel(I) or oxidized to nickel(III) under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include other pyridine derivatives or ligands that can displace the 4-methylpyridine ligands.
Oxidation-Reduction Reactions: Reagents such as reducing agents (e.g., sodium borohydride) or oxidizing agents (e.g., hydrogen peroxide) are used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are new coordination compounds where the 4-methylpyridine ligands are replaced by other ligands.
Oxidation-Reduction Reactions: The products depend on the specific redox conditions but can include nickel(I) or nickel(III) complexes.
科学的研究の応用
Dibromobis(4-methylpyridine)nickel has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other nickel complexes and as a catalyst in various organic reactions.
Biology: Research into its potential biological activity and interactions with biomolecules is ongoing.
Medicine: Investigations into its potential therapeutic applications, particularly in the field of metal-based drugs.
作用機序
The mechanism by which Dibromobis(4-methylpyridine)nickel exerts its effects involves coordination chemistry principles. The nickel(II) ion forms coordination bonds with the bromide ions and 4-methylpyridine ligands, creating a stable complex. The molecular targets and pathways involved depend on the specific application, such as catalytic activity in chemical reactions or interactions with biological molecules .
類似化合物との比較
Similar Compounds
Dibromobis(pyridine)nickel: Similar in structure but with pyridine ligands instead of 4-methylpyridine.
Dibromobis(triphenylphosphine)nickel(II): Contains triphenylphosphine ligands instead of 4-methylpyridine.
特性
分子式 |
C12H14Br2N2Ni |
|---|---|
分子量 |
404.75 g/mol |
IUPAC名 |
dibromonickel;4-methylpyridine |
InChI |
InChI=1S/2C6H7N.2BrH.Ni/c2*1-6-2-4-7-5-3-6;;;/h2*2-5H,1H3;2*1H;/q;;;;+2/p-2 |
InChIキー |
XQVWHISDESZQOS-UHFFFAOYSA-L |
正規SMILES |
CC1=CC=NC=C1.CC1=CC=NC=C1.[Ni](Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S)-3-oxocyclopentyl]methyl ethanesulfonate](/img/structure/B13912354.png)
![Tert-butyl N-[(1R,2R)-1-ethyl-2-hydroxy-propyl]carbamate](/img/structure/B13912355.png)
